molecular formula C25H30N6O B2895761 (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034473-50-0

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2895761
CAS No.: 2034473-50-0
M. Wt: 430.556
InChI Key: AXKGBWXAGWHKOG-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic compound that features a piperidine ring conjugated to a benzyl group, a pyrazolyl-pyrimidine moiety, and an azetidinyl-methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidine positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is unique due to its combination of a benzylpiperidine core with a pyrazolyl-pyrimidine moiety and an azetidinyl-methanone structure. This complex architecture provides it with distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-18-12-19(2)31(28-18)24-14-23(26-17-27-24)30-15-22(16-30)25(32)29-10-8-21(9-11-29)13-20-6-4-3-5-7-20/h3-7,12,14,17,21-22H,8-11,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGBWXAGWHKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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